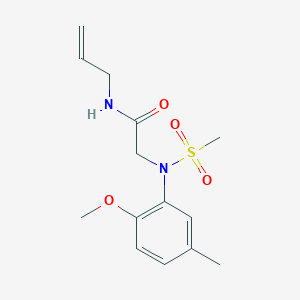![molecular formula C15H14BrNO B4956735 N-[1-(4-bromophenyl)ethyl]benzamide](/img/structure/B4956735.png)
N-[1-(4-bromophenyl)ethyl]benzamide
Descripción general
Descripción
N-[1-(4-bromophenyl)ethyl]benzamide, commonly known as BPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPEB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Spectroscopic Characterization : A study conducted by Saeed et al. (2010) focused on synthesizing and characterizing N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. They used techniques like IR, NMR, mass spectrometry, and X-ray diffraction for analysis.
Molecular Structure Analysis : Fun et al. (2012) studied the molecular structure of 4-Bromo-N-phenylbenzamide. They reported the dihedral angles and bonding patterns in the crystal structure.
Biological Activities
Anti-Acetylcholinesterase Activity : Research by Sugimoto et al. (1990) synthesized derivatives including benzamides and evaluated their anti-acetylcholinesterase activity, highlighting potential therapeutic applications.
Antipsychotic Agents : The potential antipsychotic properties of substituted benzamides were explored by Högberg et al. (1991). They synthesized and investigated these compounds as dopamine D-2 receptor antagonists.
Antimicrobial Activity : A study by Vijaya Laxmi et al. (2019) synthesized derivatives of benzamide and evaluated their antimicrobial activity against various bacteria and fungi.
Anticonvulsant Activity : The synthesis and anticonvulsant activity of benzamide derivatives were examined by Lambert et al. (1995), highlighting their potential as effective agents in seizure models.
Applications in Polymer Science
- Molecularly Imprinted Polymers : Sobiech et al. (2022) discussed the use of N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamides in the synthesis of molecularly imprinted polymers. These polymers showed a high affinity for specific biomolecules, demonstrating the versatility of benzamide derivatives in polymer science.
Exploration in Chemistry
Copper-Catalyzed Intramolecular Cyclization : The work of Wang et al. (2008) involved using N-(4,5-dihydrooxazol-2-yl)benzamide in a copper-catalyzed process to synthesize various benzamide derivatives, demonstrating the compound's role in facilitating chemical reactions.
Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides and investigated their cardiac electrophysiological activity, indicating potential applications in cardiology.
Material Science and Imaging Applications
Antipathogenic Activity : Limban et al. (2011) synthesized acylthioureas derivatives and tested their interaction with bacterial cells, indicating their potential in material science and antimicrobial applications.
Melanoma Imaging : The research by Eisenhut et al. (2000) on radioiodinated benzamides highlighted their selective uptake in melanoma, suggesting potential in diagnostic imaging.
Propiedades
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11(12-7-9-14(16)10-8-12)17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZJTECMEVYXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-bromophenyl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956656.png)

![4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4956674.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B4956690.png)
![4-({3-[butyl(dimethyl)ammonio]propanoyl}amino)-4-methyltetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B4956708.png)
![4-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4956714.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4956716.png)
![7-(4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4956724.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4956741.png)
![4-(2-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4956749.png)
![ethyl {[4-cyano-7-methyl-1-(4-morpholinyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-3-yl]thio}acetate](/img/structure/B4956754.png)
![3-[4-(1,3-benzodioxol-5-yl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4956757.png)
![8-[2-(2-iodo-4-methylphenoxy)ethoxy]quinoline](/img/structure/B4956765.png)